molecular formula C15H14N2O2S B8776270 2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8776270
M. Wt: 286.4 g/mol
InChI Key: DAUCNRQETPTECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338452B2

Procedure details

Lithium diisopropylamide (0.88 mL, 1.52 mmol, 1.8M in heptane/THF/ethylbenzene) was added to a solution of 3-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.20 g, 0.734 mmol) in THF (4.0 mL) at −78° C. The slurry was stirred at −78° C. for 30 minutes, and then methyl iodide (0.059 mL, 0.952 mmol) was added. The reaction mixture was allowed to warm up to room temperature and stirred for 2 hours. Water was then added to the mixture followed by dichloromethane. The layers were separated. The aqueous layer was extracted twice with dichloromethane. The organic layers were dried with sodium sulfate, filtered and concentrated in vacuo. The crude was purified by flash chromatography to afford 2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.17 g, 99%) as a solid (purity 80%).
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.059 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N-]C(C)C)(C)C.[Li+].[CH3:9][C:10]1[C:18]2[C:13](=[N:14][CH:15]=[CH:16][CH:17]=2)[N:12]([S:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)(=[O:21])=[O:20])[CH:11]=1.CI.O>C1COCC1.ClCCl>[CH3:1][C:11]1[N:12]([S:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)(=[O:20])=[O:21])[C:13]2=[N:14][CH:15]=[CH:16][CH:17]=[C:18]2[C:10]=1[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0.2 g
Type
reactant
Smiles
CC1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.059 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=2C(=NC=CC2)N1S(=O)(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.